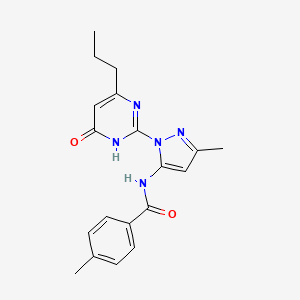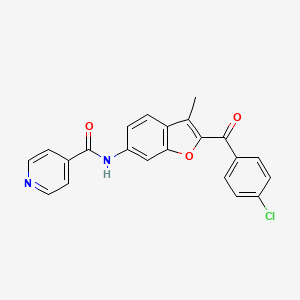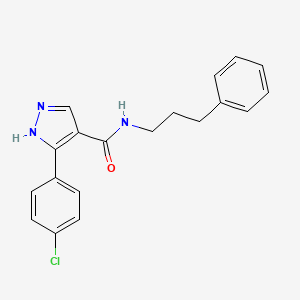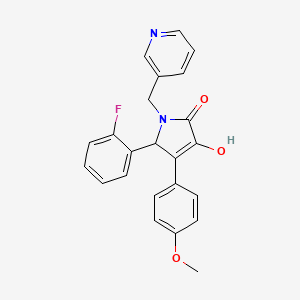![molecular formula C17H16ClN5O2 B11273120 N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273120.png)
N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, often referred to as Compound A , is a synthetic organic molecule with a complex structure. Let’s break it down:
N-(5-chloro-2-methylphenyl): This part of the compound contains a chlorinated phenyl ring with a methyl group at the 2-position.
5-[(3-methoxyphenyl)amino]: Here, we have an amino group attached to a methoxy-substituted phenyl ring.
1H-1,2,3-triazole-4-carboxamide: The triazole ring, fused with a carboxamide group, completes the structure.
準備方法
Synthetic Routes:: Several synthetic routes exist for Compound A. One common approach involves the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. The alkyne and azide precursors are carefully chosen to yield Compound A. The reaction proceeds under mild conditions and forms the triazole ring.
Industrial Production:: In industry, Compound A is synthesized on a larger scale using efficient and cost-effective methods. These may involve continuous flow processes, solid-phase synthesis, or microwave-assisted reactions.
化学反応の分析
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting functional groups within the molecule.
Reduction: Reduction reactions modify the compound by adding hydrogen atoms or reducing functional groups.
Substitution: Substitution reactions replace specific atoms or groups with others.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acetylation) are commonly used.
Major Products: Depending on the reaction conditions, Compound A can yield derivatives with altered properties.
科学的研究の応用
Compound A finds applications in diverse fields:
Medicine: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Chemical Biology: It serves as a probe in studies related to biological processes.
Industry: Some derivatives of Compound A have industrial applications, such as in materials science or catalysis.
作用機序
正確な作用機序は、現在も研究中の分野です。特定のタンパク質標的または細胞経路との相互作用に関与する可能性があります。これらの機序を解明するには、さらなる研究が必要です。
類似化合物との比較
化合物Aは、そのトリアゾール-カルボキサミド骨格によって際立っています。類似の化合物には、他のトリアゾールが含まれますが、置換パターンと官能基が異なります。注目すべきアナログには、化合物B)および化合物C)が含まれます。
特性
分子式 |
C17H16ClN5O2 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-6-7-11(18)8-14(10)20-17(24)15-16(22-23-21-15)19-12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChIキー |
VOVCJLLUYKZNLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11273046.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B11273058.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide](/img/structure/B11273067.png)


![ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B11273092.png)

![3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione](/img/structure/B11273111.png)
![N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11273115.png)
![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B11273128.png)

![N-(4-ethoxyphenyl)-5-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazole-3-sulfonamide](/img/structure/B11273143.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B11273150.png)
